![molecular formula C15H14N2O2S B2540429 3-(benzoylamino)-N-cyclopropyl-2-thiophenecarboxamide CAS No. 439120-50-0](/img/structure/B2540429.png)
3-(benzoylamino)-N-cyclopropyl-2-thiophenecarboxamide
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Overview
Description
The compound "3-(benzoylamino)-N-cyclopropyl-2-thiophenecarboxamide" is a derivative of benzo[b]thiophene carboxamide, which is a class of compounds that have been the subject of various synthetic and structural studies. These compounds are of interest due to their potential pharmacological properties and their intriguing molecular structures, which often exhibit unique intermolecular interactions and crystal packing patterns .
Synthesis Analysis
The synthesis of benzo[b]thiophene carboxamide derivatives typically involves the reaction of substituted benzo[b]thiophene-2-carbonyl chlorides with different nucleophiles. For example, the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides was achieved by reacting substituted 3-chlorobenzo[b]thiophene-2-car
Scientific Research Applications
Synthesis and Chemical Transformations
- Dearomatising Rearrangements : Thiophene-3-carboxamides, including derivatives similar to the chemical , undergo dearomatising cyclisation leading to the formation of various cyclic compounds like pyrrolinones and azepinones, demonstrating the utility of these compounds in complex organic syntheses (Clayden et al., 2004).
- Synthesis of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : Indicates the versatility of benzoylamino derivatives in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry (Cucek & Verček, 2008).
- Catalysis under Microwave Irradiations : 2-Benzoylamino-N-phenyl-benzamide derivatives were synthesized using Keggin heteropolyacids as environmentally benign catalysts, highlighting the method's efficiency and the compounds' potential for biological applications (Ighilahriz-Boubchir et al., 2017).
Biological Activity
- Antiproliferative Activity : 3-Benzoylamino-benzo[b]thiophene derivatives have been synthesized and screened for antitumor activity. These compounds showed promising antiproliferative activity against the HeLa cell line, suggesting their potential use in cancer therapy (Martorana et al., 2015).
Structural and Mechanistic Insights
- Crystal Structures : Research on benzoylamino derivatives also extends to their structural analysis, which aids in understanding their chemical behavior and interactions. For instance, the crystal structures of certain benzoylamino derivatives have been elucidated to explore their hydrogen-bonded dimer formations and supramolecular aggregations, providing insights into their potential as molecular building blocks in materials science (Kranjc et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzamido-N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(10-4-2-1-3-5-10)17-12-8-9-20-13(12)15(19)16-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJAZDFUUSDQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-cyclopropylthiophene-2-carboxamide |
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